Afidopyropen
Overview
Description
Afidopyropen is a novel insecticide derived from microbial secondary extracts. It is a derivative of pyripyropene A, which is produced by the filamentous fungus Penicillium coprobium. This compound exhibits strong insecticidal activity against aphids and other sucking pests, making it a valuable tool in agricultural pest management .
Mechanism of Action
Target of Action
Afidopyropen primarily targets the Transient Receptor Potential Vanilloid (TRPV) of insects . This receptor plays a crucial role in the sensory responses of insects, particularly those related to feeding .
Mode of Action
This compound acts as a modulator of the Nan-Iav vanilloid TRPV subtype . By interacting with this target, it disrupts the sensory responses of the insects, leading to a cessation of feeding . This disruption in feeding behavior results in starvation, dehydration, and ultimately death .
Biochemical Pathways
It is known that the compound’s interaction with the trpv channels leads to a disruption in the normal feeding behavior of the insects . This disruption can lead to starvation and dehydration, which are likely to affect various metabolic pathways within the insect.
Pharmacokinetics
It is known that this compound is moderately persistent in soil and water, suggesting that it has a certain degree of stability and bioavailability in the environment .
Result of Action
The primary result of this compound’s action is the death of the target insects. By disrupting their feeding behavior, the compound induces starvation and dehydration, leading to mortality . Additionally, it has been reported that exposure to this compound results in strong disorientation in aphids, which can also contribute to their death .
Action Environment
This compound is used worldwide as a control agent for sucking pests . It has shown good residual efficacies against a variety of aphids, whiteflies, and other sucking pests under field conditions . The compound is moderately persistent in soil and water, indicating that it can remain effective in the environment for a certain period . .
Biochemical Analysis
Biochemical Properties
Afidopyropen was isolated as a compound that inhibited the activity of acyl-CoA:cholesterol acyltransferase . It interacts with this enzyme, leading to high insecticidal activity against aphids . The nature of these interactions involves the unique chemical structure of this compound, which includes 3-pyridyl, α-pyrone, and sesquiterpene moieties .
Cellular Effects
This compound has a significant impact on aphids at the cellular level. Exposure to this compound results in strong disorientation in aphids that ultimately leads to death . It also shows good residual efficacy against a variety of aphids, whiteflies, and other sucking pests under field conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acyl-CoA:cholesterol acyltransferase . This interaction inhibits the enzyme’s activity, leading to the aphicidal effects observed
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good residual efficacy against a variety of aphids, whiteflies, and other sucking pests
Metabolic Pathways
It is known that it interacts with acyl-CoA:cholesterol acyltransferase, suggesting that it may be involved in lipid metabolism .
Transport and Distribution
This compound has good systemicity in crops and controls aphids through some exposure routes
Preparation Methods
Synthetic Routes and Reaction Conditions: Afidopyropen is synthesized through a series of chemical reactions starting from pyripyropene A. The hydroxyl group at the C-7 position of pyripyropene A is acylated using a corresponding carboxylic anhydride with triethylamine or carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Penicillium coprobium to produce pyripyropene A, followed by chemical modification to obtain this compound. The process includes optimizing fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Afidopyropen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its insecticidal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced insecticidal activity and stability .
Scientific Research Applications
Afidopyropen has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of insecticidal agents.
Biology: Investigated for its effects on insect physiology and behavior, particularly in aphids and other sucking pests.
Medicine: Explored for its potential use in developing new insecticidal drugs with minimal environmental impact.
Industry: Applied in agricultural pest management to control aphids, whiteflies, and other sucking pests, reducing crop damage and increasing yield
Comparison with Similar Compounds
Afidopyropen is unique compared to other insecticides due to its specific mode of action and high selectivity for sucking pests. Similar compounds include:
Pyripyropene A: The parent compound from which this compound is derived.
Pymetrozine: Another insecticide that disrupts the feeding behavior of sucking pests.
Sulfoxaflor: An insecticide with a similar target but different chemical structure and mode of action.
This compound stands out due to its high efficacy, low environmental impact, and safety profile for non-target organisms .
Properties
IUPAC Name |
[(1S,2S,5S,6R,7R,9S,10S,18R)-5-(cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWFURXIMFONG-HRSIRGMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896889 | |
Record name | Afidopyropen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915972-17-7 | |
Record name | Afidopyropen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915972-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afidopyropen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915972177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afidopyropen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-(cyclopropanecarbonyloxy)-6,12-dihydroxy-4,6a,12btrimethyl-11-oxo-9-(pyridin-3-yl)-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-11H,12Hbenzo[f]pyrano[4,3-b]chromen-4-yl]methylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFIDOPYROPEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU794E7QE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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